2-溴-3-氟-5-(甲硫基)吡啶

描述

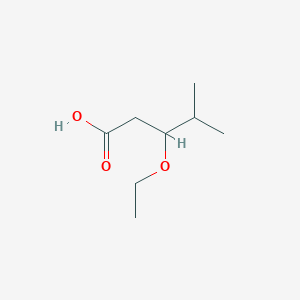

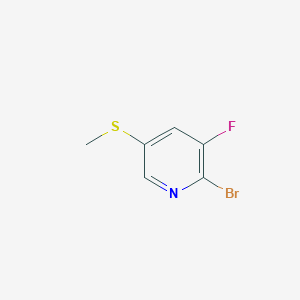

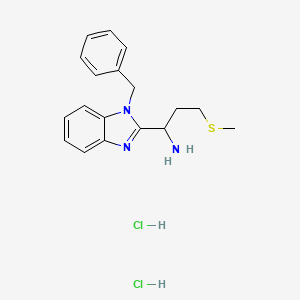

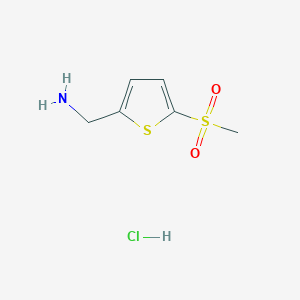

“2-Bromo-3-fluoro-5-(methylthio)pyridine” is a chemical compound with the empirical formula C6H5BrFNS . It is an important intermediate in organic synthesis, with applications in pharmaceuticals, organic solvents, dyes, pesticides, and spices .

Synthesis Analysis

The synthesis of “2-Bromo-3-fluoro-5-(methylthio)pyridine” can involve several steps. For instance, it can be prepared from 5-Bromo-2-fluoropyridine via a Suzuki coupling reaction with phenylboronic acid . It can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Molecular Structure Analysis

The molecular weight of “2-Bromo-3-fluoro-5-(methylthio)pyridine” is 222.08 . Its InChI code is 1S/C6H5BrFNS/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 and its SMILES string is Cc1cc(F)cnc1Br .Chemical Reactions Analysis

“2-Bromo-3-fluoro-5-(methylthio)pyridine” can participate in various chemical reactions. For example, it can act as a substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .Physical And Chemical Properties Analysis

“2-Bromo-3-fluoro-5-(methylthio)pyridine” is a liquid at room temperature . It has a refractive index of 1.540 and a density of 1.598 g/mL at 25 °C .科学研究应用

区域调控的SNAr反应

“2-溴-3-氟-5-(甲硫基)吡啶”作为各种杂环化合物的合成中的关键前体,包括噻吩并[2,3-b]吡啶和噻吩并[3,2-b]吡啶。这是通过区域调控的亲核芳香取代(SNAr)反应实现的,突出了其在构建复杂分子结构中的效用。此类方法能够制备在药物发现和材料科学中具有潜在应用的化合物 (Begouin, Peixoto, & Queiroz, 2013)。

合成用五个不同元素取代的吡啶

该化合物属于吡啶的一个更大系列,该系列吡啶已合成出涉及五个不同元素(不包括氢)的取代。这些吡啶是通过区域选择性和逐步官能团安装合成的,展示了吡啶衍生物在有机合成中的多功能性以及产生具有特定性质的高度官能化分子的潜力 (Kieseritzky & Lindström, 2010)。

新型合成方法的开发

研究探索了通过钯催化的偶联和分子内环化合成噻吩并[3,2-b]吡啶衍生物的新方法的开发。这些研究强调了“2-溴-3-氟-5-(甲硫基)吡啶”及其衍生物在推进合成策略中的重要性,可能会产生新的药物和材料 (Calhelha & Queiroz, 2010)。

催化应用

该化合物还与催化应用有关,例如铜(II)介导的2-苯基吡啶的C-H甲硫基化。这证明了其在催化中的潜在效用,特别是在官能团的区域选择性引入中,这对于药物和农用化学品的开发至关重要 (Xiao 等,2019)。

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

“2-Bromo-3-fluoro-5-(methylthio)pyridine” can act as the raw material to prepare 2:2’-dipyridyl and its derivatives . It may also be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . Future research could explore these and other potential applications of this compound.

作用机制

Target of Action

It is known that this compound is used as a building block in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

2-Bromo-3-fluoro-5-(methylthio)pyridine is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound interacts with a palladium catalyst and an organoboron reagent. The palladium catalyst undergoes oxidative addition with the electrophilic organic groups, forming a new Pd–C bond. The organoboron reagent, which is nucleophilic, is then transferred from boron to palladium in a process called transmetalation .

Biochemical Pathways

The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests that it could play a role in the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of 2-Bromo-3-fluoro-5-(methylthio)pyridine’s action would depend on the specific reactions it is involved in. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 2-Bromo-3-fluoro-5-(methylthio)pyridine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base .

属性

IUPAC Name |

2-bromo-3-fluoro-5-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNS/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYAYFMDSKEYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(N=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-fluoro-5-(methylthio)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one](/img/structure/B1378120.png)

![tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B1378129.png)

![benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B1378131.png)

![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)